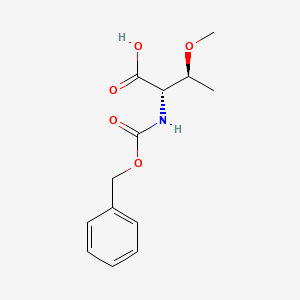
Cbz-allo-O-methyl-L-Thr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-allo-O-methyl-L-Thr, also known as Cbz-(2S,3S)-2-amino-3-methyloxybutanoic acid, is a derivative of threonine. It is a protected amino acid where the amino group is protected by a carbobenzyloxy (Cbz) group, and the hydroxyl group is methylated. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-allo-O-methyl-L-Thr typically involves the protection of the amino group of threonine with a Cbz group and the methylation of the hydroxyl group. The Cbz group can be introduced using Cbz-Cl under Schotten-Baumann conditions or with an organic base . The methylation of the hydroxyl group can be achieved using methyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cbz-allo-O-methyl-L-Thr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Pd/C catalyst
Substitution: Methyl iodide (CH3I) with sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding amines .
Scientific Research Applications
Cbz-allo-O-methyl-L-Thr has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Cbz-allo-O-methyl-L-Thr involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The methylated hydroxyl group provides additional stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cbz-L-Thr: Similar to Cbz-allo-O-methyl-L-Thr but without the methylation of the hydroxyl group.
Cbz-L-Val: A protected amino acid with a different side chain but similar protection strategy.
Uniqueness
This compound is unique due to its combination of Cbz protection and methylation, which provides enhanced stability and reactivity compared to other protected amino acids .
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2S,3S)-3-methoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t9-,11-/m0/s1 |
InChI Key |
QUMPTEMSGZOMGE-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)
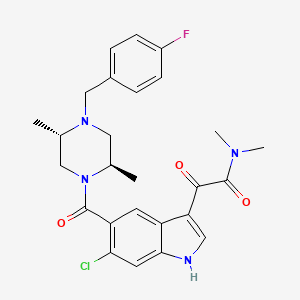
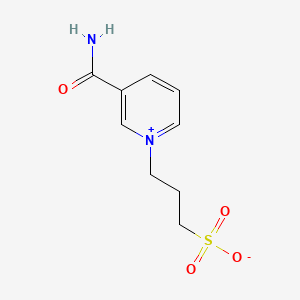

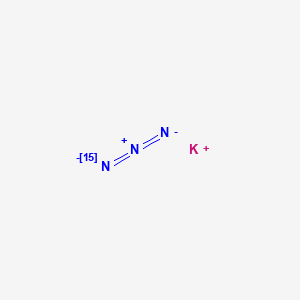

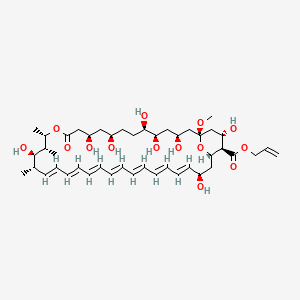
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
